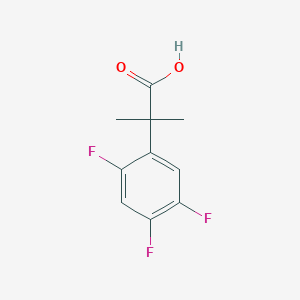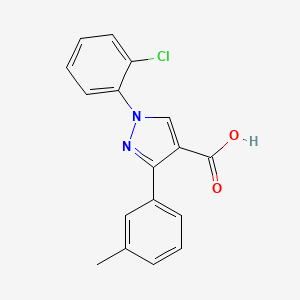
4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound is characterized by the presence of two chlorine atoms at the 4th and 7th positions, a methyl group at the 5th position, and a partially saturated indole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones under acidic conditions to form the indole core . For this compound, specific chlorinated and methylated precursors are used to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to ensure efficient production.
化学反応の分析
Types of Reactions: 4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex indole derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated indole rings.
Substitution: Electrophilic substitution reactions can occur at the available positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can introduce various functional groups onto the indole ring.
科学的研究の応用
4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for anticancer and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
4,7-Dichloroindole: Lacks the methyl group at the 5th position.
5-Methylindole: Lacks the chlorine atoms at the 4th and 7th positions.
2,3-Dihydroindole: Lacks both the chlorine and methyl substituents.
Uniqueness: 4,7-Dichloro-5-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in substitution reactions, while the methyl group influences its steric and electronic characteristics.
特性
分子式 |
C9H9Cl2N |
|---|---|
分子量 |
202.08 g/mol |
IUPAC名 |
4,7-dichloro-5-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H9Cl2N/c1-5-4-7(10)9-6(8(5)11)2-3-12-9/h4,12H,2-3H2,1H3 |
InChIキー |
QBABKONPBSVFCJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1Cl)CCN2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


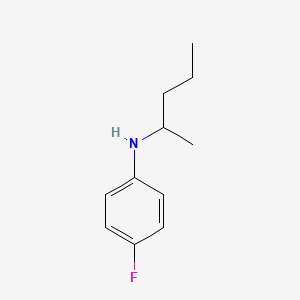
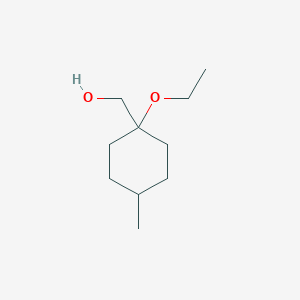
![N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide](/img/structure/B13079804.png)
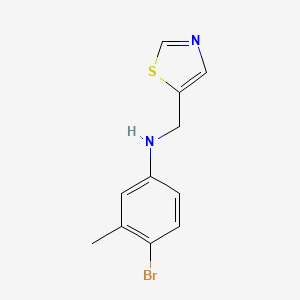
![8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B13079835.png)



![(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13079862.png)


![2-([(2-Bromocyclohexyl)oxy]methyl)oxane](/img/structure/B13079879.png)
